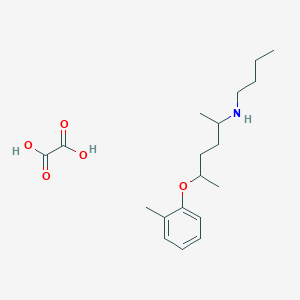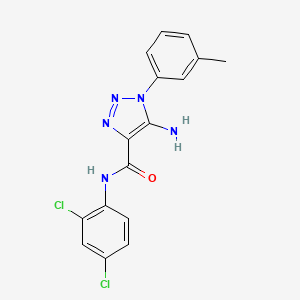
N-butyl-5-(2-methylphenoxy)-2-hexanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-5-(2-methylphenoxy)-2-hexanamine oxalate, commonly known as DMHA, is a synthetic compound that belongs to the class of aliphatic amines. It is widely used in scientific research for its potential applications in various fields such as pharmaceuticals, biotechnology, and sports nutrition. DMHA is a stimulant that is structurally similar to DMAA (1,3-dimethylamylamine) and has been reported to have similar effects on the central nervous system. The purpose of
Mécanisme D'action
DMHA is a central nervous system stimulant that acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin (5). It also acts as a monoamine oxidase inhibitor, which prevents the breakdown of these neurotransmitters and prolongs their effects (6).
Biochemical and Physiological Effects:
DMHA has been reported to have several biochemical and physiological effects. In animal studies, DMHA has been shown to increase locomotor activity, enhance memory, and reduce anxiety (7). In human studies, DMHA has been reported to increase energy, improve focus, and enhance mood (8).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMHA in lab experiments is its potential as a chiral building block for the synthesis of various compounds. Another advantage is its potential as a bronchodilator and as a treatment for ADHD. However, one limitation of using DMHA in lab experiments is its stimulant properties, which may interfere with the results of certain experiments.
Orientations Futures
There are several future directions for research on DMHA. One direction is to investigate its potential as a treatment for ADHD and other cognitive disorders. Another direction is to study its potential as a pre-workout supplement and its effects on athletic performance. Additionally, further research is needed to determine the long-term effects of DMHA on the central nervous system and its safety profile.
In conclusion, DMHA is a synthetic compound that has potential applications in various fields such as pharmaceuticals, biotechnology, and sports nutrition. Its synthesis method involves the reaction of 2-methyl-2-phenylpropanal with n-butyllithium, followed by reaction with 1-bromo-2-hexanone, and treatment with oxalic acid. DMHA acts as a central nervous system stimulant by increasing the release of neurotransmitters and acts as a monoamine oxidase inhibitor. Its biochemical and physiological effects include increased energy, improved focus, and enhanced mood. DMHA has advantages and limitations for lab experiments and several future directions for research.
Méthodes De Synthèse
DMHA is synthesized by reacting 2-methyl-2-phenylpropanal with n-butyllithium, followed by reaction with 1-bromo-2-hexanone. The resulting product is then treated with oxalic acid to form DMHA oxalate (1).
Applications De Recherche Scientifique
DMHA has been studied for its potential applications in various fields such as pharmaceuticals, biotechnology, and sports nutrition. In pharmaceuticals, DMHA has been investigated for its potential as a bronchodilator and as a treatment for attention deficit hyperactivity disorder (ADHD) (2). In biotechnology, DMHA has been studied for its potential as a chiral building block for the synthesis of various compounds (3). In sports nutrition, DMHA has been investigated for its potential as a pre-workout supplement due to its stimulant properties (4).
Propriétés
IUPAC Name |
N-butyl-5-(2-methylphenoxy)hexan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.C2H2O4/c1-5-6-13-18-15(3)11-12-16(4)19-17-10-8-7-9-14(17)2;3-1(4)2(5)6/h7-10,15-16,18H,5-6,11-13H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWABECMWLDBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)CCC(C)OC1=CC=CC=C1C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisophthalic acid](/img/structure/B5211709.png)
![methyl 4-{[{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}(methylamino)methylene]amino}benzoate](/img/structure/B5211715.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5211724.png)
![4-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol](/img/structure/B5211732.png)
![(4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B5211735.png)
![ethyl 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5211749.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B5211756.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5211786.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)